5-Bromo-N-methylbenzo(b)thiophene-3-ethylamine, hydrochloride
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Overview
Description
5-Bromo-N-methylbenzo(b)thiophene-3-ethylamine, hydrochloride is a chemical compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-Bromo-N-methylbenzo(b)thiophene-3-ethylamine, hydrochloride, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-methylbenzo(b)thiophene-3-ethylamine, hydrochloride undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the bromine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .
Scientific Research Applications
5-Bromo-N-methylbenzo(b)thiophene-3-ethylamine, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 5-Bromo-N-methylbenzo(b)thiophene-3-ethylamine, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-methylbenzo(b)thiophene-2-methanamine
- 5-Bromo-3-methylbenzo(b)thiophene
- Benzo(b)thiophene-3-ethylamine
Uniqueness
5-Bromo-N-methylbenzo(b)thiophene-3-ethylamine, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
22964-02-9 |
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Molecular Formula |
C11H13BrClNS |
Molecular Weight |
306.65 g/mol |
IUPAC Name |
2-(5-bromo-1-benzothiophen-3-yl)ethyl-methylazanium;chloride |
InChI |
InChI=1S/C11H12BrNS.ClH/c1-13-5-4-8-7-14-11-3-2-9(12)6-10(8)11;/h2-3,6-7,13H,4-5H2,1H3;1H |
InChI Key |
VLNWDJONOVINKT-UHFFFAOYSA-N |
Canonical SMILES |
C[NH2+]CCC1=CSC2=C1C=C(C=C2)Br.[Cl-] |
Origin of Product |
United States |
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